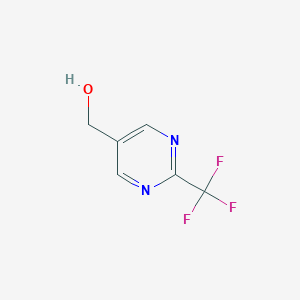
(2-(Trifluorometil)pirimidin-5-il)metanol
Descripción general
Descripción
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol is an organic compound with the molecular formula C6H5F3N2O and a molecular weight of 178.112 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further substituted with a methanol group at the 5-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Métodos De Preparación
The synthesis of (2-(Trifluoromethyl)pyrimidin-5-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate with appropriate reagents to yield the desired product . The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of (2-(Trifluoromethyl)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The methanol group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol can be compared with other similar compounds, such as:
- 2-(Trifluoromethyl)pyrimidin-4-amine
- Ethyl 4-chloro-2-trifluoromethylpyrimidine-5-carboxylate
- 2-(Trifluoromethyl)pyrimidin-5-ol
These compounds share the trifluoromethyl-pyrimidine core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the methanol group in (2-(Trifluoromethyl)pyrimidin-5-yl)methanol makes it unique, providing specific properties that are advantageous in certain research and industrial applications .
Propiedades
IUPAC Name |
[2-(trifluoromethyl)pyrimidin-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-2,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTLPDJYINUPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,6S)-6-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole](/img/structure/B150875.png)
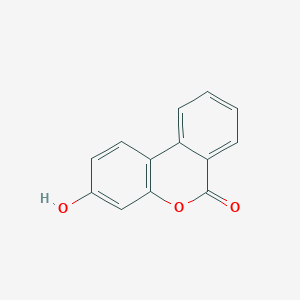
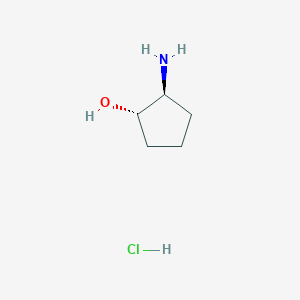
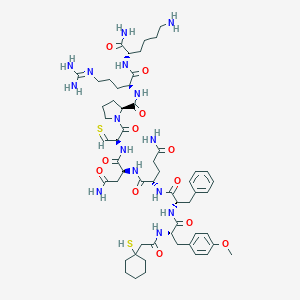
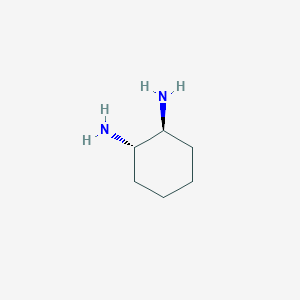

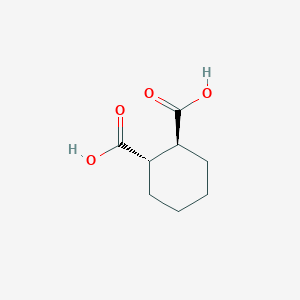
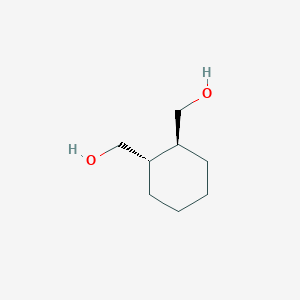
![1-[3-[(6-acetyl-5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone](/img/structure/B150891.png)
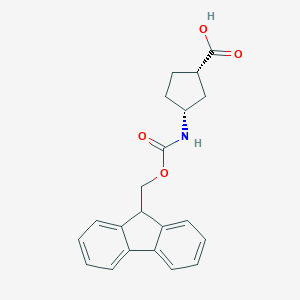
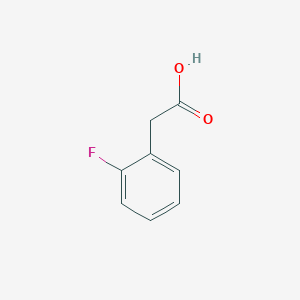
![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)
